molecular formula C9H11BrN2O2 B2393701 Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate CAS No. 1617514-90-5

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate

Cat. No.: B2393701
CAS No.: 1617514-90-5
M. Wt: 259.103
InChI Key: NNXOBYXIYCUNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 5th position, and an ethyl acetate group at the 4th position of the pyridine ring. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate typically involves the bromination of 3-amino-4-pyridinecarboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst to facilitate the reaction. The esterification step involves the reaction of the brominated product with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form alkylamines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products include nitro-pyridine derivatives and alkylamines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate can be compared with other similar compounds such as:

    Ethyl 3-amino-4-pyridinecarboxylate: Lacks the bromine atom, leading to different reactivity and applications.

    3-Amino-5-bromopyridine: Lacks the ethyl acetate group, affecting its solubility and chemical properties.

    Ethyl 3-amino-5-chloropyridine-4-acetate: The chlorine atom provides different electronic effects compared to bromine, influencing its reactivity and biological activity.

This compound stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXOBYXIYCUNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.